molecular formula C15H15N5O3S2 B10933851 1-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide

1-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B10933851
M. Wt: 377.4 g/mol
InChI Key: QPXFSDBECZONOH-UHFFFAOYSA-N
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Description

1-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a sulfamoyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The thiazole and pyrazole rings are then coupled through a series of reactions involving sulfonylation and amidation to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

1-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide is unique due to its combination of a thiazole ring, a pyrazole ring, and a sulfamoyl group. This unique structure may confer distinct biological activities and properties compared to other similar compounds.

Properties

Molecular Formula

C15H15N5O3S2

Molecular Weight

377.4 g/mol

IUPAC Name

1-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrazole-4-carboxamide

InChI

InChI=1S/C15H15N5O3S2/c1-2-20-10-11(9-17-20)14(21)18-12-3-5-13(6-4-12)25(22,23)19-15-16-7-8-24-15/h3-10H,2H2,1H3,(H,16,19)(H,18,21)

InChI Key

QPXFSDBECZONOH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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